(S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Description

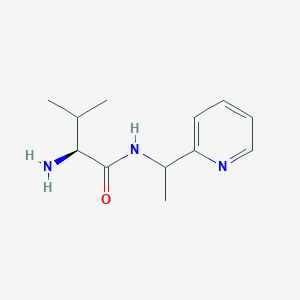

(S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral amide derivative featuring a 2-amino-3-methylbutyramide backbone substituted with a pyridin-2-yl-ethyl group at the nitrogen atom.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(1-pyridin-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-8(2)11(13)12(16)15-9(3)10-6-4-5-7-14-10/h4-9,11H,13H2,1-3H3,(H,15,16)/t9?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMBRHRQZSLDA-UMJHXOGRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(C)C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral compound with significant biological activity, primarily studied for its potential pharmacological properties. This article delves into its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An amino group

- A pyridine ring

- A butyramide moiety

Its IUPAC name is (2S)-2-amino-N,3-dimethyl-N-(1-pyridin-2-ylethyl)butanamide, with the molecular formula .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets and pathways. The pyridine ring in the compound allows it to modulate the activity of various enzymes and receptors. This modulation can lead to diverse pharmacological effects, including anti-fibrotic and antimicrobial activities .

1. Pharmacological Properties

Research indicates that this compound may exhibit:

- Anti-fibrotic Activity : Investigations into its effects on fibrosis suggest potential therapeutic applications in conditions characterized by excessive fibrous tissue formation.

- Antimicrobial Activity : Preliminary studies have shown that it may possess properties that inhibit microbial growth, making it a candidate for further research in infectious disease treatment .

2. Case Studies

Several studies have highlighted the compound's potential:

- A study examined its effects on specific protein interactions, revealing that it could inhibit certain enzymes involved in inflammatory processes .

- Another investigation focused on its binding affinity to various biological targets using fragment-based screening techniques, suggesting that it can effectively interact with proteins critical for cellular functions .

Table 1: Summary of Biological Activity Studies

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves reactions between 2-aminopyridine and appropriate α-bromoketones under mild conditions. These methods can be adapted for industrial production, though detailed documentation is limited .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is being investigated for its pharmacological properties, particularly in the following areas:

- Anti-fibrotic Activity : Research indicates that this compound may inhibit fibroblast proliferation and collagen deposition, making it a candidate for treating fibrotic diseases. A study demonstrated that structural analogs exhibited significant reductions in fibrosis markers in vitro.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains. Its structural components allow it to disrupt bacterial membranes or interfere with metabolic pathways, leading to bactericidal effects.

Chemical Biology

The compound serves as a building block for synthesizing novel heterocyclic compounds with potential biological activities. Its interaction with specific enzymes and receptors can lead to the modulation of various biochemical pathways. For instance, it may interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways critical for cellular responses .

Industrial Applications

Due to its unique structure, this compound is explored for use in:

- Polymer Synthesis : The compound's functional groups make it suitable for creating advanced materials and polymers.

- Organic Synthesis : It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical processes .

Case Study 1: Anti-fibrotic Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-fibrotic effects of this compound analogs. Results showed a significant decrease in collagen deposition in fibroblast cultures treated with these compounds compared to controls.

Case Study 2: Antimicrobial Efficacy

Research conducted by Microbial Pathogenesis highlighted the antimicrobial properties of the compound against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating potential as a therapeutic agent against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between (S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide and its analogs:

*TPSA: Topological Polar Surface Area; †Inferred from IUPAC name; ‡Estimated based on structural analogs in .

Key Observations:

- Solubility and Bioavailability: LM11A-31’s morpholinoethyl group and sulfate salt formulation enhance water solubility, critical for oral bioavailability . In contrast, the pyridin-2-yl-ethyl substituent in the target compound may reduce solubility due to aromatic stacking interactions.

- Metabolic Stability : The pyrrol-2-yl group in introduces hydrogen-bonding interactions that may improve metabolic stability compared to pyridine-based analogs.

Pharmacological and Clinical Relevance

- LM11A-31 : This compound’s success in Phase IIa trials for Alzheimer’s disease highlights the importance of optimizing salt forms (sulfate) and substituent polarity for clinical translation .

- Fluorinated Analogs : The trifluoromethyl-benzyl derivative () leverages fluorine’s electronegativity to enhance binding affinity to hydrophobic targets, a strategy common in kinase inhibitor design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.